3-Phenyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Phenyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrrole ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 2-position. Pyrroles are significant in various fields due to their presence in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of exploration for 3-Phenyl-1H-pyrrole-2-carboxylic acid.
Mode of Action
Related compounds have been shown to interact with their targets, resulting in various biological activities
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The physicochemical parameters of related compounds, such as pyrrolidine, have been compared with the parent aromatic pyrrole and cyclopentane , which could provide some insights into the potential pharmacokinetics of this compound.
Result of Action
Related compounds have been shown to exhibit various biological activities , suggesting that this compound could potentially have similar effects.
Action Environment
The spatial orientation of substituents in related compounds, such as pyrrolidine, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. For this compound, the starting materials typically include a phenyl-substituted 1,4-dicarbonyl compound and an appropriate amine source .
Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines under acidic or basic conditions. This method can be tailored to introduce various substituents on the pyrrole ring, including the phenyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes are used to facilitate the cyclization reactions. Additionally, continuous flow reactors are sometimes utilized to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, introducing different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions
Major Products Formed
Oxidation: Pyrrole-2,3-dicarboxylic acids.
Reduction: Pyrrole-2-carboxaldehyde or pyrrole-2-methanol.
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
3-Phenyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Similar structure but with an indole ring instead of a pyrrole ring.
Pyrrole-2-carboxylic acid: Lacks the phenyl group at the 3-position.
3-Phenylindole-2-carboxylic acid: Contains an indole ring with a phenyl group at the 3-position
Uniqueness
3-Phenyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
3-phenyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPQOHQTACWXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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